N-苯甲酰基-L-赖氨酸

描述

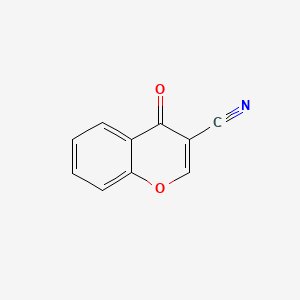

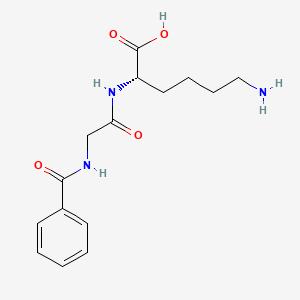

Hippuryl-L-lysine (HLL) is an amino acid derivative of lysine and is used in a variety of medical and scientific applications. It is a synthetic compound that is used as a reagent in laboratory experiments, as an antioxidant and anti-inflammatory agent, and as a substrate for the synthesis of other compounds. HLL has been studied extensively over the past few decades, and its potential applications in research, medicine, and other areas continue to be explored.

科学研究应用

N-苯甲酰基-L-赖氨酸应用的综合分析

N-苯甲酰基-L-赖氨酸是一种在各种科学研究应用中使用的化合物,因为它对某些酶具有特异性。以下是其在不同研究领域中的独特应用的详细分析。

前羧肽酶 U (TAFI) 活性测定:N-苯甲酰基-L-赖氨酸可用作测定人血浆中前羧肽酶 U (TAFI) 活性的底物 。该酶在调节纤溶速率中起着至关重要的作用,这对于了解出血或血栓形成倾向至关重要。 活性测定涉及羧肽酶介导的从 N-苯甲酰基-L-赖氨酸中释放苯甲酰甘氨酸,这可以通过 254 纳米处的吸光度增加来监测 。

酶底物特异性研究:该化合物用于研究酶底物特异性,特别是羧肽酶 B 和 N 。 通过观察 N-苯甲酰基-L-赖氨酸水解为苯甲酰甘氨酸和赖氨酸,研究人员可以确定这些酶的特异性和活性 。

纤溶调节研究:在纤溶的背景下,N-苯甲酰基-L-赖氨酸对于研究血浆蛋白酶原中 kringle 结构域所含的赖氨酸结合位点的作用很重要 。 这些位点对于纤溶的调节至关重要,N-苯甲酰基-L-赖氨酸可用于研究去除 C 末端赖氨酸残基如何影响这一过程 。

急性期蛋白分析:研究表明,N-苯甲酰基-L-赖氨酸是其底物的 CPU,可能作为一种急性期蛋白发挥作用 。 这意味着它在炎症调节中可能发挥作用,这使得 N-苯甲酰基-L-赖氨酸成为研究炎症和急性期蛋白之间联系的研究的宝贵工具 。

凝血依赖性途径控制:N-苯甲酰基-L-赖氨酸对于探索 proCPU/CPU 途径至关重要,proCPU/CPU 途径是控制纤溶速率的重要凝血依赖性途径 。 通过研究 N-苯甲酰基-L-赖氨酸与这些酶的相互作用,研究人员可以深入了解调节凝血和纤溶的机制 。

蛋白质修饰研究:N(α)-苯甲酰基赖氨酸与其他化合物的反应可作为脂质过氧化修饰赖氨酸导向的蛋白质的模型 。 此应用对于了解蛋白质修饰所涉及的生化途径以及氧化应激对蛋白质的影响至关重要 。

作用机制

Target of Action

Hippuryl-L-lysine is primarily targeted by the enzyme carboxypeptidase . Carboxypeptidase is a protease enzyme that hydrolyzes (breaks down) the peptide bond at the carboxy-terminal (C-terminal) end of a protein or peptide. This enzyme is present in many organisms and is involved in the digestion process .

Mode of Action

The interaction of Hippuryl-L-lysine with carboxypeptidase results in the release of hippuric acid . This is a result of the enzymatic cleavage of the Hippuryl-L-lysine molecule by carboxypeptidase . The increase in absorbance at 254 nm is a direct result of this interaction .

Biochemical Pathways

Hippuryl-L-lysine is involved in the lysine biosynthetic pathway . Lysine is an essential amino acid required for protein synthesis in all living organisms. The lysine biosynthetic pathway is a complex process that involves several enzymatic reactions. Hippuryl-L-lysine, as a substrate for carboxypeptidase, plays a role in these reactions .

Pharmacokinetics

It is known that the compound is used in laboratory settings to measure the activity of carboxypeptidase . The rate of hydrolysis of Hippuryl-L-lysine by carboxypeptidase can be used to infer the enzyme’s activity .

Result of Action

The primary result of the action of Hippuryl-L-lysine is the release of hippuric acid . This occurs when the compound is cleaved by carboxypeptidase . Hippuric acid is often measured in biological studies as an indicator of the activity of carboxypeptidase .

Action Environment

The action of Hippuryl-L-lysine is influenced by various environmental factors. For instance, the activity of carboxypeptidase, the primary target of Hippuryl-L-lysine, can be affected by factors such as pH and temperature . Furthermore, the presence of other molecules can also influence the interaction between Hippuryl-L-lysine and carboxypeptidase .

属性

IUPAC Name |

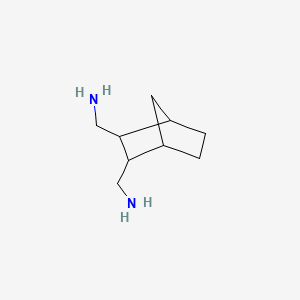

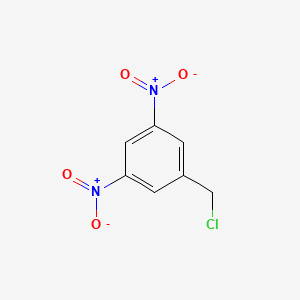

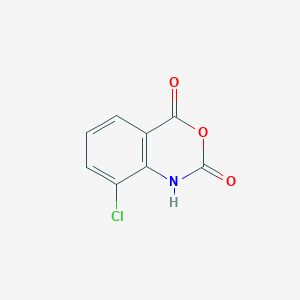

(2S)-6-amino-2-[(2-benzamidoacetyl)amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O4/c16-9-5-4-8-12(15(21)22)18-13(19)10-17-14(20)11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10,16H2,(H,17,20)(H,18,19)(H,21,22)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRCZLURYHGISRZ-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC(=O)NC(CCCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。